
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C₉H₁₂O₅. It is a derivative of cyclopentane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common route involves the reaction of cyclopentanone with dimethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces trans-4-oxocyclopentane-1,2-dicarboxylic acid.
Reduction: Yields dimethyl trans-4-hydroxycyclopentane-1,2-dicarboxylate.
Substitution: Forms various substituted esters or amides depending on the nucleophile used.
科学研究应用
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ketone and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.
相似化合物的比较
Similar Compounds
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.
Dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate: A reduced form with a hydroxyl group instead of a ketone.
Dimethyl 4-aminocyclopentane-1,2-dicarboxylate: A substituted derivative with an amino group.
Uniqueness
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is unique due to its trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its cis isomer or other derivatives.
属性
分子式 |
C18H24O10 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
dimethyl 4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/2C9H12O5/c2*1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h2*6-7H,3-4H2,1-2H3 |
InChI 键 |
ZDCFBEGGPCRVHV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC.COC(=O)C1CC(=O)CC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)

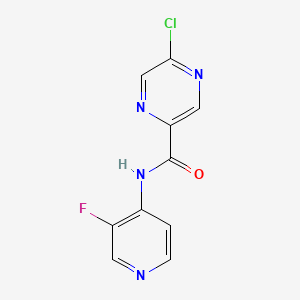
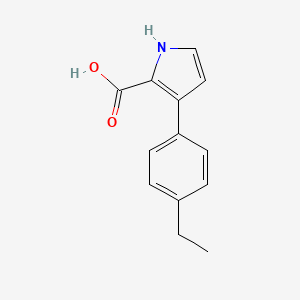


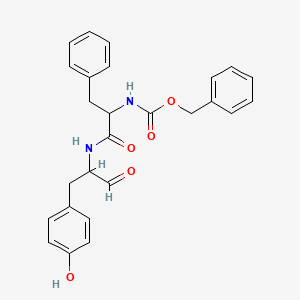

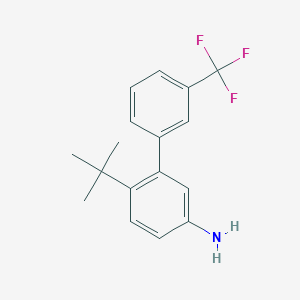
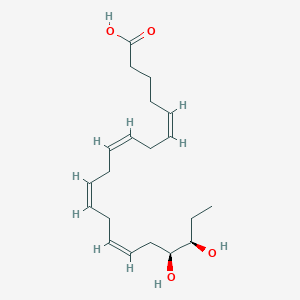
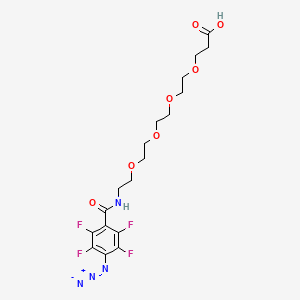

![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
